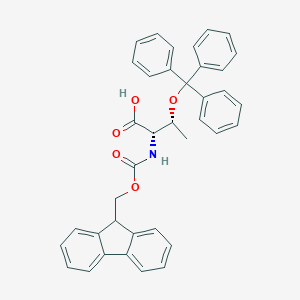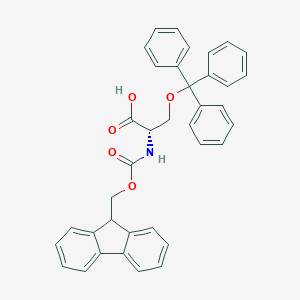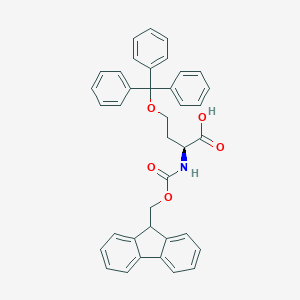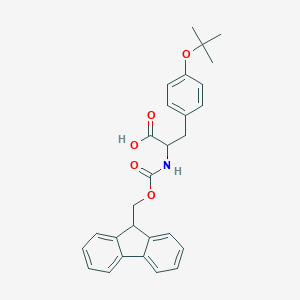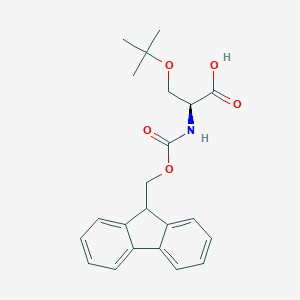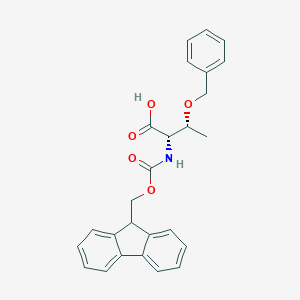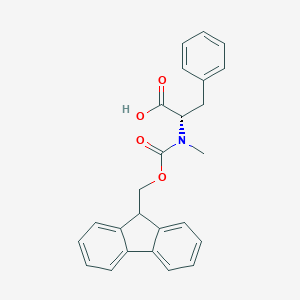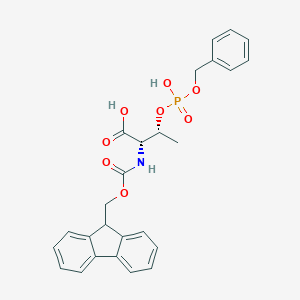
Fmoc-O-(benzylphospho)-L-threonine
Übersicht
Beschreibung
“Fmoc-O-(benzylphospho)-L-threonine” is a synthetic amino acid . It is also known as “N-Fmoc-O-benzylphospho-L-threonine” and is used as a building block for the synthesis of phosphothreonine containing peptides .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .Molecular Structure Analysis
The IUPAC name for this compound is (2S,3R)-3- { [ (benzyloxy) (hydroxy)phosphoryl]oxy}-2- ( { [ (9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid . The molecular formula is C26H26NO8P .Chemical Reactions Analysis
This compound can be applied in the synthesis of phosphopeptides. This derivative can be introduced using standard activation methods, such as PyBOP and TBTU .Physical And Chemical Properties Analysis
The molecular weight of “Fmoc-O-(benzylphospho)-L-threonine” is 497.44 g/mol . It appears as a white to off-white powder .Wissenschaftliche Forschungsanwendungen
Synthesis of Phosphoserine- or Phosphothreonine-Containing Peptides : Fmoc-O-(benzylphospho)-L-threonine has been utilized for the synthesis of phosphoserine- or phosphothreonine-containing peptides, which are important in the study of protein function and signaling pathways (Wakamiya et al., 1996).
Solid Phase Synthesis of Glycopeptides : It is used in the solid-phase synthesis of glycopeptides, which are significant in understanding cell-surface interactions and in the development of vaccines and therapeutics (B. Luening et al., 1989).
Synthesis of Carbonylated Peptides : Fmoc-O-(benzylphospho)-L-threonine is employed in the synthesis of carbonylated peptides, aiding in the study of peptides that undergo oxidative modifications in biological systems (M. Waliczek et al., 2015).
Synthesis of Mucin-Type Glycopeptide Building Blocks : Its applications include the synthesis of mucin-type glycopeptide building blocks, which are relevant in cancer research and immunotherapy (Kosuke Kakita et al., 2012).
Synthesis of Phosphopeptide Forigerimod for Systemic Lupus Erythematosus (SLE) : It is a key building block in the synthesis of Forigerimod, a phosphopeptide being investigated for SLE treatment (D. Petrillo et al., 2012).
Synthesis of Peptides Containing Oxidatively Modified Residues : This compound enables the synthesis of peptides containing D,L-Thr(O) residue, which can model oxidatively modified peptides related to various diseases (H. Eberhard et al., 2008).
Self-Assembly and Nanotechnology Applications : Fmoc-O-(benzylphospho)-L-threonine is used in self-assembly studies, contributing to the development of new materials and nanotechnological applications (Kshtriya et al., 2021).
Glycopeptide Synthesis for Immunological Studies : It's integral in the synthesis of glycopeptides, which are used in immunological studies and vaccine development (Yuya Asahina et al., 2015).
Synthesis of 1,2-Cis-2-Amino Glycosidic Bond : The compound is crucial in the synthesis of glycosides with a 1,2-cis-2-amino glycosidic bond, a challenging task in synthetic chemistry (Fei Yu et al., 2015).
Enzyme-Catalyzed Self-Assembly : It is used in enzyme-catalyzed self-assembly processes to form peptide nanostructures under physiological conditions, relevant in biotechnology and material science (Apurba Das et al., 2008).
Eigenschaften
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32)/t17-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFDVXHILSPFNS-OSPHWJPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-O-(benzylphospho)-L-threonine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)

